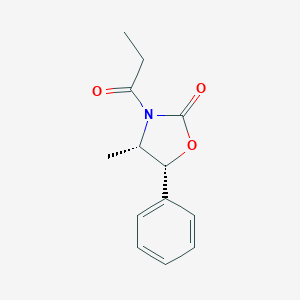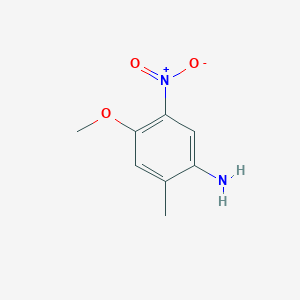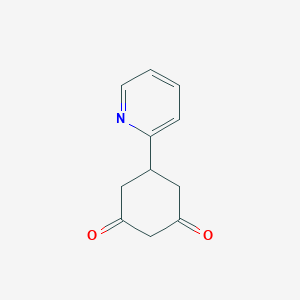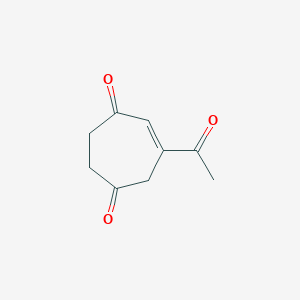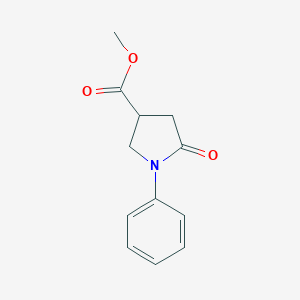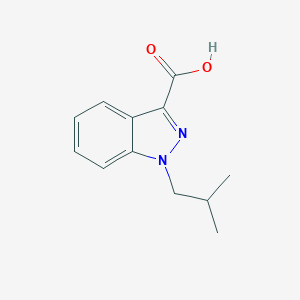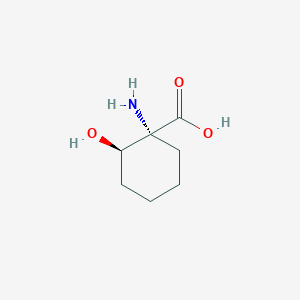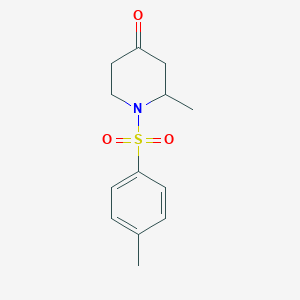
2-Methyl-1-tosylpiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-tosylpiperidin-4-one, also known as MTPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPO is a piperidinone derivative that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2-Methyl-1-tosylpiperidin-4-one is not well understood, but it is believed to act as a nucleophile in various reactions due to the presence of the tosyl group. This compound has also been reported to undergo oxidation and reduction reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be mutagenic or carcinogenic.
実験室実験の利点と制限
2-Methyl-1-tosylpiperidin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable and can be stored for extended periods of time without significant degradation. However, the limitations of this compound include its limited solubility in water and its potential for air and moisture sensitivity.
将来の方向性
There are several future directions for research on 2-Methyl-1-tosylpiperidin-4-one. One potential area of study is the development of new synthesis methods that can increase the yield and efficiency of the process. Additionally, the use of this compound as a precursor in the synthesis of new piperidine-based compounds could be explored. Furthermore, the potential use of this compound as a ligand in metal-catalyzed reactions and as a reagent in the synthesis of chiral compounds could be investigated. Finally, the biochemical and physiological effects of this compound could be further studied to determine its potential use in medical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to the development of new compounds and potential medical applications.
合成法
The synthesis of 2-Methyl-1-tosylpiperidin-4-one involves the reaction of 2-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-methylpiperidine-4-tosylate. This intermediate is then treated with sodium hydride in dimethylformamide to produce this compound. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
2-Methyl-1-tosylpiperidin-4-one has been studied for its potential use as a precursor in the synthesis of various piperidine-based compounds. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Furthermore, this compound has been studied for its potential use as a reagent in the synthesis of chiral compounds.
特性
| 13729-78-7 | |
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(15)9-11(14)2/h3-6,11H,7-9H2,1-2H3 |
InChIキー |
KEXSKBDDAQUNDS-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CC1CC(=O)CCN1S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


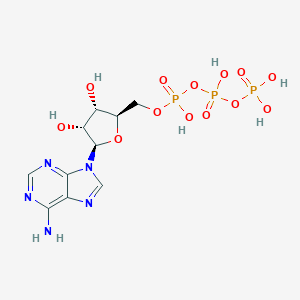
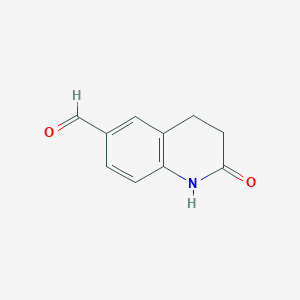
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)
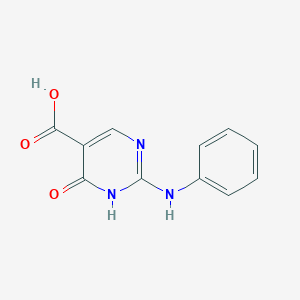
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)
